(Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
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Overview
Description
(Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the morpholino and phenyl groups through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group via methylation reactions.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the thiazole ring or the imine group.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of (Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Morpholino Derivatives: Compounds with the morpholino group but different core structures.
Phenylthiazole Derivatives: Compounds with the phenylthiazole core but different substituents.
Uniqueness
(Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.BrH/c1-24-19-10-6-5-9-17(19)21-20-23(22-11-13-25-14-12-22)18(15-26-20)16-7-3-2-4-8-16;/h2-10,15H,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBVPHZTOVOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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